molecular formula C7H4BrF3OS B8721666 4-Bromo-2-[(trifluoromethyl)sulfanyl]phenol CAS No. 647856-39-1

4-Bromo-2-[(trifluoromethyl)sulfanyl]phenol

Cat. No.: B8721666
CAS No.: 647856-39-1
M. Wt: 273.07 g/mol
InChI Key: GIAUIBXDRQFJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-[(trifluoromethyl)sulfanyl]phenol is a useful research compound. Its molecular formula is C7H4BrF3OS and its molecular weight is 273.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

647856-39-1

Molecular Formula

C7H4BrF3OS

Molecular Weight

273.07 g/mol

IUPAC Name

4-bromo-2-(trifluoromethylsulfanyl)phenol

InChI

InChI=1S/C7H4BrF3OS/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3,12H

InChI Key

GIAUIBXDRQFJNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)SC(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1-hydroxy-2-trifluoromethylthiobenzene (16 mmol, 1.0 eq.) in CH2Cl2 (40 mL) at −78° C. was added a solution of Br2 (0.83 mL, 16 mmol, 1.0 eq.) in CH2Cl2 (18 mL) slowly. The resulting mixture was stirred at −78° C. for 2 h and then warmed to room temperature overnight. The reaction mixture was diluted with water (300 mL) and extracted with CH2Cl2 (3×150 mL). The combined organic layer was washed with brine (400 mL), dried (Na2SO4) and concentrated in vacuo. The crude product was purified by column chromatography using 0-10% EtOAc in hexanes as an eluent to afford 4-bromo-1-hydroxy-2-trifluoromethylthiobenzene in 93% yield as a crystalline solid.
Quantity
16 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.83 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.